LL-37 is classified as a cathelicidin, a type of antimicrobial peptide produced by humans. It plays a crucial role in the innate immune response, exhibiting activity against a wide range of pathogens including bacteria, fungi, and viruses. The FK-13 variant is synthesized to improve upon the limitations of LL-37, particularly regarding its size and selectivity towards bacterial cells versus human cells .
The synthesis of LL-37 FK-13 Trifluoroacetate involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process typically includes:
The molecular structure of LL-37 FK-13 Trifluoroacetate can be described as an amphipathic alpha-helix, which is essential for its interaction with lipid membranes. The key structural features include:
The molecular weight of FK-13 is approximately 1719.1 Da, making it significantly smaller than the full-length LL-37 peptide (4493.3 Da) .
LL-37 FK-13 Trifluoroacetate exhibits several key chemical reactions that underlie its antimicrobial activity:
The mechanism of action for LL-37 FK-13 Trifluoroacetate involves several steps:
Experimental data indicate that FK-13 retains significant antibacterial activity even in physiological conditions, such as in the presence of serum or salts .
LL-37 FK-13 Trifluoroacetate exhibits several notable physical and chemical properties:
LL-37 FK-13 Trifluoroacetate has several promising applications in scientific research and medicine:
The core antimicrobial domain of human cathelicidin LL-37 was systematically dissected through structure-activity relationship (SAR) studies to identify the minimal functional motif. This research revealed that residues 17-29 (FK-13: FKRIVQRIKDFLR) constitute the essential α-helical segment responsible for membrane interactions and broad-spectrum activity. Truncation to FK-13 significantly reduces molecular weight and synthetic complexity while preserving the amphipathic helix architecture critical for antimicrobial function [3] [6]. The molecular engineering of FK-13 derivatives leverages this compact scaffold to optimize hydrophobic moment (ΔμH) and net positive charge—two biophysical parameters governing membrane selectivity. The hydrophobic moment of native FK-13 (0.68) exceeds that of full-length LL-37 (0.52), enhancing its capacity to penetrate microbial membranes while minimizing mammalian cell disruption [3]. This structural optimization is evident in comparative analyses of LL-37 fragments, where FK-13 maintains significant antibacterial potency against Staphylococcus aureus and Pseudomonas aeruginosa despite its reduced length [7] [8].
Table 1: Biophysical Properties of LL-37-Derived Peptides
Peptide | Sequence | Residues | Net Charge | Hydrophobic Moment (ΔμH) | Key Antimicrobial Activity (MIC Range μg/mL) |
---|---|---|---|---|---|
LL-37 | Full length | 37 | +6 | 0.52 | 2-32 (Broad spectrum) |
FK-13 | FKRIVQRIKDFLR | 13 | +5 | 0.68 | 4.69-150 (Gram-positive/Gram-negative) |
FK-16 | FKRIVQRIKDFLRNLV | 16 | +5 | 0.72 | 2.34-75 (Enhanced Gram-negative coverage) |
GF-17 | GFKRIVQRIKDFLRNLV | 17 | +5 | 0.75 | 2.34-18.75 (Potent anti-staphylococcal) |
The strategic N-terminal glycine extension in GF-17 exemplifies terminal engineering to stabilize helical conformation without altering charge distribution. This modification amplifies the amphipathicity gradient, resulting in a 4-8 fold increase in bactericidal efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent FK-13 scaffold [8]. Biophysical analyses confirm that GF-17 adopts a more stable helical conformation in membrane-mimicking environments, correlating with accelerated bacterial membrane depolarization kinetics [2].
Precision mutagenesis within the FK-13 scaffold enables dissociation of antimicrobial potency from mammalian cytotoxicity—a critical parameter for therapeutic utility. Residue-specific scanning identified Gln⁵ (Q5), Ile⁸ (I8), and Asp¹⁰ (D10) as modifiable positions for enhancing the therapeutic index (TI: ratio of hemolytic concentration to antimicrobial concentration). Systematic substitutions with cationic (Lys), hydrophobic (Phe), or neutral (Ala) residues demonstrated that strategic replacements significantly alter cell selectivity profiles [2] [5]. For instance, analog FK-13-a1 (Q5A/D9A) exhibits a 6.3-fold higher TI than native LL-37 against MRSA, while FK-13-a7 (I24K) achieves a 2.3-fold TI improvement through attenuation of hydrophobic interactions with eukaryotic membranes [2].
Table 2: Functional Impact of Amino Acid Substitutions in FK-13 Analogs
Analog | Mutation Site | Structural Consequence | MIC Against MRSA (μg/mL) | Therapeutic Index vs LL-37 |
---|---|---|---|---|
Native FK-13 | - | Baseline amphipathicity | 18.75 | 1.0x |
FK-13-a1 | Q5A/D9A | Reduced polarity | 9.38 | 6.3x |
FK-13-a7 | I24K | Charge amplification | 4.69 | 2.3x |
I24A Mutant | I24A | Helix destabilization | >150 (Inactive) | <0.1x |
The critical role of conserved hydrophobic residues was validated through alanine-scanning mutagenesis. Replacement of Ile²⁴ (I24A) completely abolishes antibacterial activity against Micrococcus luteus (>150 μg/mL MIC) and disrupts peptide self-assembly at bacterial membranes [3] [4]. This underscores the non-negotiable requirement for intact hydrophobic interfaces in helix-helix packing and membrane insertion. Conversely, arginine enrichment at non-conserved positions enhances electrostatic steering toward anionic phospholipids without increasing cytotoxicity, demonstrating that charge distribution—rather than merely charge density—determines selectivity [5] [8].
Native FK-13 undergoes rapid degradation by bacterial proteases (e.g., Staphylococcal V8 protease and Pseudomonas elastase), limiting its therapeutic utility in infection sites. Three engineering strategies address this vulnerability:
D-Amino Acid Incorporation: Strategic replacement of protease-susceptible residues (e.g., Phe¹, Lys², Arg³) with D-enantiomers in 17BIPHE2 impedes enzymatic recognition while maintaining helical conformation. This modification extends serum half-life from <30 minutes to >4 hours without compromising antimicrobial efficacy [8] [9].
Backbone Cyclization: Biphenylalanine-substituted cyclic dimers of KR-12 (residues 18-29, overlapping FK-13) exhibit 16-fold enhanced stability in Staphylococcus aureus culture supernatants. The constrained topology prevents protease access to scissile bonds while promoting multivalent membrane interactions [9].
N-Methylation: Selective methylation of amide bonds at Asp²⁶-Phe²⁷ reduces susceptibility to chymotrypsin-like proteases by steric blockade, extending functional persistence in infected wound models [5].
Table 3: Stability Enhancement Strategies for FK-13 Derivatives
Engineering Approach | Representative Analog | Protease Resistance | Serum Half-Life (Human) | Retained Activity After 24h Incubation (%) |
---|---|---|---|---|
Native FK-13 | - | Low | < 30 min | <10% |
D-Amino Acid Substitution | 17BIPHE2 | High | >4 hours | >85% |
Backbone Cyclization | Cyclic KR-12 dimer | Moderate-High | >2 hours | >75% |
Terminal Modification | N-acetylated FK-13 | Moderate | ~60 min | 50% |
Stability-bioactivity trade-offs require careful optimization: Excessive D-amino acid incorporation disrupts helix formation, diminishing antimicrobial potency. Cyclic FK-13 dimers exhibit enhanced stability but may show increased hemolytic activity at high concentrations (>75 μg/mL), necessitating linker length optimization (2-4 residue spacers) to balance protease resistance and biocompatibility [8] [9].
Molecular dynamics (MD) simulations of FK-13 in membrane bilayers reveal that spontaneous helix nucleation occurs within nanoseconds of contact with anionic lipid surfaces. The peptide transitions from random coil in solution to ~80% α-helical content upon binding to phosphatidylglycerol membranes. Computational models identify a supramolecular fibril architecture as the functional unit: FK-13 self-assembles into hexameric helical bundles stabilized by:
Table 4: Computational Insights into FK-13 Fibril Assembly
Simulation Method | System Model | Key Structural Features | Biological Implications |
---|---|---|---|
Molecular Dynamics (100ns) | FK-13/POPG bilayer | 67% helix burial in fibril core | Membrane penetration depth: 8Å |
X-ray Crystallography (1.35Å) | FK-13 hexamer | Arg²³-Asp²⁶ salt bridges between helices | Stabilizes lateral bundle association |
Electrostatic Mapping | Fibril surface | Alternating +4.5 kT/e charge belts | Targets anionic bacterial membranes |
Mutagenesis Validation | I24A mutant | Loss of hydrophobic core packing | Complete loss of antibacterial activity |
Free energy calculations quantify the contribution of individual residues to membrane binding: Hydrophobic residues (Ile²⁴, Val⁵, Phe²⁷) contribute -3.2 kcal/mol to membrane insertion free energy, while cationic residues (Lys², Arg³, Lys⁹) contribute -4.8 kcal/mol via electrostatic steering [3] [6]. These computational insights guide in silico screening of FK-13 analogs before synthesis, enabling rapid identification of mutations that enhance helix stability (e.g., I24L increases hydrophobic packing by 1.8 kcal/mol) or membrane affinity (e.g., D9K amplifies electrostatic potential by +2kT) [4] [6]. The structural mimicry between FK-13 fibrils and bacterial phenol-soluble modulin α3 (PSMα3) cross-α amyloids suggests evolutionary conservation of helical antimicrobial nanostructures across biological kingdoms [3] [4].
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